4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-1-propylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-4-5(8)6(9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCIYBNXHSTMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-oxobutanoic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The C3 carboxylic acid group undergoes classical acid-derived reactions:
Substitution at the C4 Chlorine Position
The electron-withdrawing carboxylic acid group enhances electrophilic substitution reactivity at C4:
Pyrazole Ring Modifications
The 1-propyl group influences ring stability and reactivity:
Metal-Catalyzed Cross-Coupling
The C4 chlorine participates in palladium-mediated reactions:
Decarboxylation Pathways
Thermal or metal-mediated decarboxylation alters the core structure:
Key Limitations & Research Gaps
-
Direct literature on 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid remains sparse, necessitating extrapolation from methyl/ethyl carboxylate analogs .
-
Steric effects from the 1-propyl group may reduce reaction rates in SNAr pathways compared to smaller N-alkyl groups.
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No catalytic asymmetric derivatization methods have been reported for this scaffold.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Properties:
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief. A study demonstrated that compounds with similar structures exhibited significant inhibition of inflammatory pathways, suggesting promising therapeutic applications for this compound in pain management and inflammatory diseases .
Anticancer Activity:
Recent studies have focused on the compound's ability to inhibit specific cancer cell lines. For instance, a derivative of pyrazole was shown to induce apoptosis in cancer cells by targeting Bcl-2 family proteins, which are crucial in regulating cell death . This suggests that this compound could be further developed as a potential anticancer drug.
Agricultural Chemistry
Herbicide Development:
The compound is being explored as a key ingredient in the formulation of herbicides. Its efficacy in controlling unwanted plant growth has been documented, making it valuable for enhancing agricultural productivity. Research has shown that pyrazole derivatives can selectively inhibit the growth of specific weeds without harming crops, thus improving yield .
Fungicidal Properties:
Additionally, this compound exhibits fungicidal activity against various plant pathogens. Studies indicate that it can disrupt fungal cell membranes, providing a mechanism for its antifungal effects. This property is particularly beneficial in protecting crops from diseases caused by fungal infections .
Material Science
Synthesis of Advanced Materials:
In material science, this compound is utilized in synthesizing polymers and coatings with enhanced properties. Its unique chemical structure allows for modifications that improve durability and resistance to environmental factors. Research has demonstrated that incorporating pyrazole derivatives into polymer matrices can significantly enhance mechanical strength and thermal stability .
Biochemical Research
Enzyme Inhibition Studies:
Researchers utilize this compound to study enzyme interactions and inhibition mechanisms. Its role as a selective inhibitor provides insights into various biochemical pathways, contributing to a better understanding of metabolic processes and disease mechanisms .
Data Table: Summary of Applications
Case Studies
-
Anti-inflammatory Study:
A study published in a pharmacological journal highlighted the efficacy of pyrazole derivatives in reducing inflammation markers in animal models. The research concluded that this compound could serve as a lead compound for developing new anti-inflammatory drugs. -
Herbicide Efficacy Trial:
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in weed populations compared to untreated controls. The results indicated not only effective weed control but also minimal impact on crop yield. -
Material Performance Testing:
Experimental results from material science research demonstrated that polymers incorporating this compound exhibited improved tensile strength and resistance to degradation under UV exposure, showcasing its potential in developing high-performance materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and carboxylic acid moiety play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-chloro-1-propyl-1H-pyrazole-3-carboxylic acid and related pyrazole derivatives:
*Calculated based on molecular formulas.
Key Structural and Functional Differences:
Substituent Effects: Chlorine vs. Amino Group: The target compound’s chlorine substituent (electron-withdrawing) contrasts with the amino group (electron-donating) in 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. This difference likely alters acidity (pKa of COOH), hydrogen-bonding capacity, and reactivity in synthetic pathways . Propyl vs.
Core Heterocyclic System: The pyrazolo[4,3-d]pyrimidine scaffold in 3-isobutyl-7-chloro-1H-pyrazolo[4,3-d]pyrimidine represents a fused bicyclic system, expanding conjugation and rigidity compared to the monocyclic pyrazole core. This structural feature could enhance binding affinity to enzymes like phosphodiesterases or kinases .
Carboxylic Acid Functionality: Both the target compound and 4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid contain a carboxylic acid group, which enhances water solubility and enables salt formation.
Commercial Availability: The discontinuation of the target compound may reflect challenges in synthesis, regulatory concerns, or shifting research priorities. By contrast, the status of the other derivatives remains unspecified, though their structural features (e.g., amino groups, fused rings) align with active research areas in medicinal chemistry .
Biological Activity
4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C7H9ClN2O2
- Molecular Weight : 176.61 g/mol
- CAS Number : 957242-29-4
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities through various mechanisms:
- Target Interactions : These compounds interact with multiple biological targets, including enzymes and receptors involved in inflammatory responses and cancer progression.
- Biochemical Pathways : They influence several biochemical pathways, affecting processes such as cell proliferation, apoptosis, and oxidative stress responses. For instance, some derivatives have been shown to inhibit the replication of viruses and modulate inflammatory pathways .
Biological Activities
The biological activities associated with this compound include:
- Antiviral Activity : Certain pyrazole derivatives have demonstrated the ability to inhibit viral replication, suggesting potential use in antiviral therapies.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, related compounds have shown significant cytotoxic effects against various cancer cell lines .
Case Studies
Several studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on HeLa (cervical cancer) cells, showing that modifications at specific positions significantly influenced their activity. Compounds exhibited IC50 values ranging from 1.48 to 6.38 μM against different cancer cell lines .
- Anti-inflammatory Mechanism : Another investigation demonstrated that certain pyrazole derivatives could reduce microglial activation in LPS-injected mice models, indicating their potential for treating neuroinflammatory conditions .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Antiviral Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 4-Chloro-1H-pyrazole-3-carboxylic acid | Low | Moderate | Moderate |
| 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid | High | Low | High |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Chloro-1-propyl-1H-pyrazole-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, alkylation, and carboxylation. For example:
- Step 1: Propyl group introduction via alkylation of the pyrazole nitrogen using 1-bromopropane under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2: Chlorination at the 4-position using POCl₃ or SOCl₂ under reflux .
- Step 3: Carboxylic acid formation via hydrolysis of an ester intermediate (e.g., ethyl ester) under acidic or basic conditions .
- Optimization: Catalytic systems like palladium acetate with XPhos ligands and cesium carbonate in tert-butanol can enhance yields .
Q. How should stock solutions of this compound be prepared to ensure solubility?
Methodological Answer:
Q. What safety protocols are critical for handling this compound in the laboratory?
Methodological Answer:
Q. What spectroscopic techniques are suitable for initial characterization?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm propyl chain integration (δ ~0.9–1.5 ppm for CH₃, ~1.6 ppm for CH₂) and pyrazole ring protons (δ ~6.5–8.5 ppm) .
- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion ([M-H]⁻ at m/z ~229) and fragmentation patterns .
- FT-IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Q. What analytical strategies ensure purity assessment for this compound?
Methodological Answer:
- HPLC: Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30 + 0.1% TFA) at 1 mL/min. Purity >95% is acceptable for biological assays .
- Elemental Analysis: Compare experimental vs. theoretical C, H, N, Cl content (deviation <0.4%) .
- TLC: Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) .
Q. How do substituent modifications (e.g., propyl chain length) influence bioactivity?
Methodological Answer:
Q. What reaction conditions maximize synthetic yield while minimizing byproducts?
Methodological Answer:
- Catalyst Screening: Compare Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline systems in Suzuki couplings .
- Temperature Control: Maintain 80–100°C during cyclization to avoid intermediate degradation .
- Workup: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from chlorinated byproducts .
Q. Can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2).
- Parameters:
- Grid box centered on active site (20 × 20 × 20 Å).
- Lamarckian GA for conformational sampling.
- Validation: Compare with crystallographic data from related pyrazole-protein complexes .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
